N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex heterocyclic compound featuring a quinazolinone core fused with a pyrido[1,2-a]pyrimidin-4-one moiety. The 2-chlorobenzyl and benzamide substituents contribute to its unique physicochemical properties, likely influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
931360-99-5 |
|---|---|
Molecular Formula |
C32H24ClN5O4 |
Molecular Weight |
578.03 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H24ClN5O4/c33-26-9-3-1-7-23(26)18-34-30(40)22-14-12-21(13-15-22)19-38-31(41)25-8-2-4-10-27(25)37(32(38)42)20-24-17-29(39)36-16-6-5-11-28(36)35-24/h1-17H,18-20H2,(H,34,40) |
InChI Key |
GKAHJILTNNSALH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with an exact mass of approximately 529.15 g/mol. The structure features a chlorobenzyl group and a quinazolinone derivative, which are often associated with significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 529.15 g/mol |
| InChI | InChI=1S/C28H24ClN5O4/... |
| SMILES | Cc1ccc(cc1)Cl |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to quinazolinone derivatives. For instance, derivatives with similar structural features have demonstrated significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-(2-chlorobenzyl)-4-benzamide | 32 | E. coli, S. aureus |
| 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine | 50 | M. tuberculosis |
| 4-Oxo-4H-pyrido[1,2-a]pyrimidin derivatives | 25 | M. avium |
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of heterocyclic moieties known for their ability to interact with DNA and inhibit tumor growth. For example, quinazolinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In a study examining the effects of related quinazolinone compounds on cancer cell lines, it was observed that certain derivatives led to a significant reduction in cell viability in HeLa cells (human cervical cancer), with IC50 values ranging from 10 to 30 µM depending on the specific structural modifications .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The presence of heterocyclic rings allows for potential intercalation into DNA, disrupting replication and transcription processes.
- Receptor Modulation : It may act on specific receptors or signaling pathways that regulate cell growth and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds range from 1.35 to 2.18 μM for potent analogs, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has been explored through various studies. Docking studies reveal that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The presence of functional groups such as chlorobenzyl enhances lipophilicity and potential receptor interactions, which are crucial for anticancer activity.
Enzyme Inhibition
This compound may inhibit specific kinases or proteases critical in cellular signaling pathways. By modulating these enzymes' activities, it can lead to altered cellular responses with potential therapeutic effects . The mechanism of action often involves binding to the active sites of these enzymes, thereby preventing their normal function.
Case Study 1: Antitubercular Activity
A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing that certain compounds with structural similarities to N-(2-chlorobenzyl)-4-((2,4-dioxo...) exhibited promising antitubercular effects .
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development into therapeutic agents .
Comparison with Similar Compounds
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (Compound ID: 892287-57-9)
- Structural Similarities : Shares the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core.
- Key Differences : Substitution at the benzyl group (2-methoxy vs. 2-chloro) and the absence of the pyrido[1,2-a]pyrimidin-4-one moiety.
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (Compound ID: 688356-55-0)
- Structural Similarities: Contains a dihydroquinazolinone scaffold.
- Key Differences : Replacement of the pyrido[1,2-a]pyrimidin-4-one group with a thioxo-quinazolinyl moiety.
- Implications : The thioxo group may alter electronic properties, affecting binding affinity to targets like kinase enzymes .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Structural Similarities : Features a pyrido[1,2-a]pyrimidin-4-one system and fluorinated aromatic groups.
- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine ring instead of a quinazolinone.
- Implications : Fluorine substitutions may enhance metabolic stability and target selectivity, as seen in other fluorinated kinase inhibitors .
Chromeno-Pyrimidine Hybrids
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Structural Similarities : Contains a chlorobenzyl group and fused pyrimidine ring.
- Key Differences: Chromeno-pyrimidine scaffold vs. quinazolinone-pyrido-pyrimidine hybrid.
- Implications: The chromeno system may confer distinct π-π stacking interactions with biological targets, altering potency .
Computational and Experimental Approaches for Comparison
ChemGPS-NP Model
- Application : ChemGPS-NP, a chemical global positioning system, enables virtual screening beyond traditional structural similarity by mapping compounds into a multidimensional property space.
- Relevance: The target compound’s unique combination of quinazolinone and pyrido-pyrimidine moieties may occupy a distinct region in ChemGPS-NP space, suggesting novel bioactivity compared to simpler analogs .
Molecular Fingerprints and Similarity Coefficients
- Methods : Studies employ Tanimoto coefficients or Euclidean distances based on molecular fingerprints (e.g., MACCS keys, ECFP4) to quantify structural similarity.
- Findings : While the target compound shares <50% similarity with most analogs (e.g., 892287-57-9), its functional groups align with kinase inhibitor pharmacophores, as predicted by machine learning models like XGBoost (R² = 0.928 in similar studies) .
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
